(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a methoxy group, and a nitro group attached to a phenyl ring.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been found to interact with a variety of targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a nitrophenyl group could potentially allow for interactions via pi stacking or hydrogen bonding, influencing the mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the nitration of 3-methoxyphenylpiperidine to introduce the nitro group
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents include iron and hydrogen gas.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Alkoxy, halogenated derivatives.
Scientific Research Applications
(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: is unique due to its specific structural features. Similar compounds include:
(4-Nitrophenyl)methanamine hydrochloride
1-(3-Methoxyphenyl)piperidin-4-yl)methanamine hydrochloride
1-(4-Nitrophenyl)piperidin-4-yl)methanamine hydrochloride
These compounds share similarities in their core structures but differ in the positioning and presence of functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-19-13-8-11(2-3-12(13)16(17)18)15-6-4-10(9-14)5-7-15;/h2-3,8,10H,4-7,9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFKHABATMQCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)CN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.